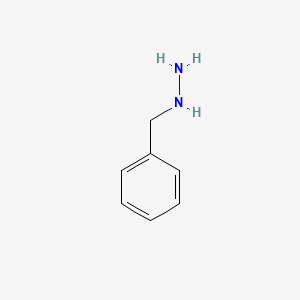
Benzylhydrazine
Vue d'ensemble
Description
Benzylhydrazine is an organic compound with the molecular formula C₇H₁₀N₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often employed as a building block in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Benzylhydrazine has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
The mode of action of benzylhydrazine involves its interaction with its targets. It is synthesized through oxidative amination of benzylic C–H bonds . The resulting aminated products are accessed directly from the reaction of alkylarenes with dialkyl/diphenyl azodicarboxylates using Cu2O/Phen as the catalytic system .
Biochemical Pathways
The synthesis of this compound derivatives via amination of benzylic c (sp3)–h bonds with dialkyl azodicarboxylates suggests that it may play a role in the amination pathways .
Result of Action
The result of this compound’s action is the production of aminated products through the oxidative amination of benzylic C–H bonds . This reaction proceeds smoothly and a decent range of N-substituted hydrazides is synthesized in acceptable to good yields .
Analyse Biochimique
Biochemical Properties
Benzylhydrazine plays a significant role in biochemical reactions, particularly as a pseudo-substrate for certain enzymes. One notable interaction is with bovine serum amine oxidase, where this compound inhibits the enzyme but allows it to recover full activity after a few hours of incubation . The initial phase of this interaction involves a hydrazine-transfer reaction, leading to the formation of a hydrazine-bound enzyme, benzaldehyde, and hydrogen peroxide . This interaction highlights the compound’s ability to form stable intermediates and its potential as a biochemical tool.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with enzymes like bovine serum amine oxidase can affect the production of reactive oxygen species, which in turn can influence cell signaling pathways and gene expression . Additionally, this compound’s ability to form stable intermediates may impact cellular metabolism by altering the availability of key metabolic intermediates.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and the formation of stable intermediates. For example, in the case of bovine serum amine oxidase, this compound forms a hydrazine-bound enzyme, which then undergoes further reactions to produce benzaldehyde and hydrogen peroxide . This mechanism highlights the compound’s ability to act as a pseudo-substrate and its potential to modulate enzyme activity through the formation of stable intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the inhibition of bovine serum amine oxidase by this compound is reversible, with the enzyme recovering full activity after a few hours of incubation . This temporal aspect is crucial for understanding the compound’s stability and long-term effects on cellular function. Additionally, the formation and decay of intermediates, such as the hydrazine-bound enzyme, can provide insights into the compound’s stability and degradation over time.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes like bovine serum amine oxidase. The compound’s ability to form stable intermediates, such as the hydrazine-bound enzyme, can influence metabolic flux and the levels of key metabolites . Additionally, the production of reactive oxygen species, such as hydrogen peroxide, can impact various metabolic pathways and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylhydrazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hydrazine hydrate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The general reaction is as follows:
C6H5CH2Cl+NH2NH2→C6H5CH2NHNH2+HCl
Another method involves the oxidative amination of benzylic C-H bonds using alkylarenes and dialkyl or diphenyl azodicarboxylates in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Benzylhydrazine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzaldehyde and nitrogen gas.
Reduction: It can be reduced to form benzylamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde
Reduction: Benzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Similar in structure but with a phenyl group instead of a benzyl group.
Benzhydrazide: Contains a carbonyl group attached to the hydrazine moiety.
N,N-Dimethylhydrazine: A derivative with two methyl groups attached to the nitrogen atoms.
Uniqueness: Benzylhydrazine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions and its role as a stabilizing agent in perovskite precursor inks. Its ability to form stable hydrazones makes it valuable in synthetic chemistry .
Propriétés
IUPAC Name |
benzylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-9-6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWLEZFTHYCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7 (mono-hydrochloride), 20570-96-1 (di-hydrochloride) | |
| Record name | Benzylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043749 | |
| Record name | Benzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-96-4 | |
| Record name | (Phenylmethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP7PK6UMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

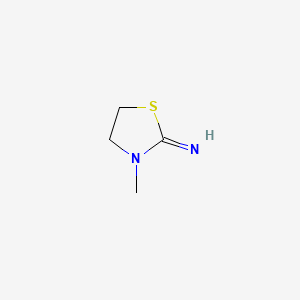

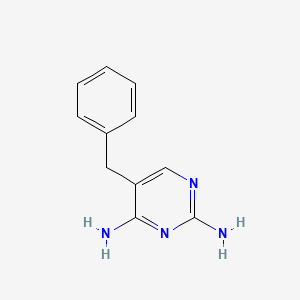
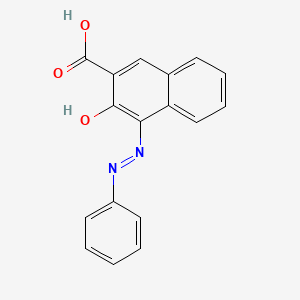
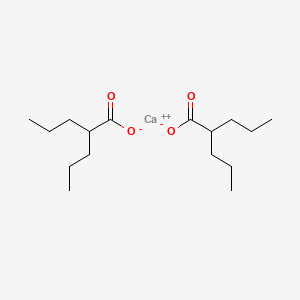
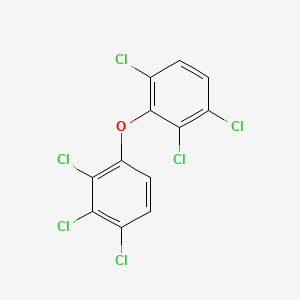

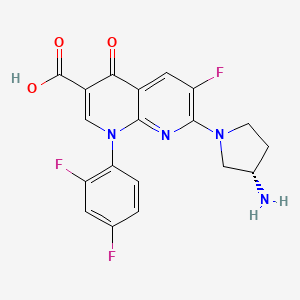

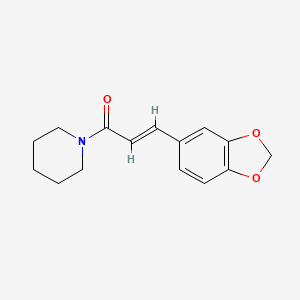
![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
![ETHYL 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE](/img/structure/B1204558.png)
